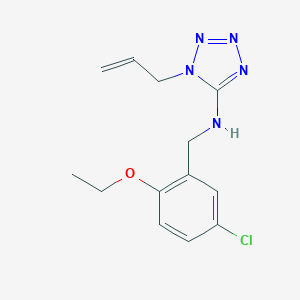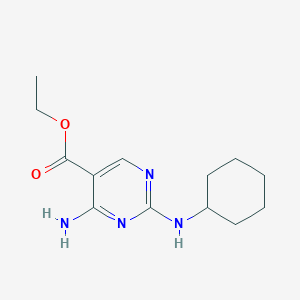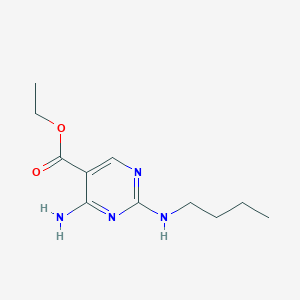
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-chloro-2-ethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-(5-chloro-2-ethoxybenzyl)amine, commonly known as ACTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ACTA is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cell proliferation, migration, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, ACTA has been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
ACTA has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In the brain, ACTA has been shown to protect against oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. In the cardiovascular system, ACTA has been found to induce vasodilation and improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACTA in lab experiments is its potential as a therapeutic agent in various fields of research. Its diverse range of effects makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using ACTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ACTA. One area of research is the development of new synthetic methods for ACTA and its derivatives, which could improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in other disease contexts, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of ACTA and its effects on specific enzymes and signaling pathways.
Synthesemethoden
ACTA can be synthesized through a multi-step process involving the reaction of 5-chloro-2-ethoxybenzylamine with allyl isocyanate, followed by the addition of sodium azide and copper sulfate. The final product is obtained through a reduction reaction using hydrogen gas and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
ACTA has been studied for its potential as a therapeutic agent in various fields such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases. It has been shown to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as neuroprotective and anti-inflammatory effects in the brain. In addition, ACTA has been investigated for its potential as a vasodilator in the treatment of hypertension and heart failure.
Eigenschaften
Molekularformel |
C13H16ClN5O |
|---|---|
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C13H16ClN5O/c1-3-7-19-13(16-17-18-19)15-9-10-8-11(14)5-6-12(10)20-4-2/h3,5-6,8H,1,4,7,9H2,2H3,(H,15,16,18) |
InChI-Schlüssel |
GUDHRVQVLYWZEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=NN=NN2CC=C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=NN=NN2CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276523.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)